Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride
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Overview
Description
“Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride” is a chemical compound with the CAS Number: 114676-59-4 . It has a molecular weight of 181.62 . The IUPAC name for this compound is methyl (2R,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Cocrystal Formation
Research into the cocrystal formation of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides insights into the molecular structure and interactions of related compounds. The study by Dega-Szafran et al. (2006) elucidates how these molecules form monoclinic system cocrystals, showcasing chair conformations and various hydrogen bonding patterns. This research sheds light on the structural and conformational aspects of compounds closely related to Methyl (2R,4R)-4-Hydroxypiperidine-2-carboxylate Hydrochloride, highlighting its potential in forming complex molecular structures (Dega-Szafran et al., 2006).
Carbamate Formation in Aqueous Solutions
The formation and stability of carbamates in aqueous solutions, involving compounds like 2-methylpiperidine, are of significant interest. McGregor et al. (2018) utilized quantitative NMR spectroscopy to investigate the formation of 2-methylpiperidine-N-carboxylate, a stable species in aqueous solutions. This study provides a foundational understanding of the behavior of similar compounds in water, which is crucial for applications ranging from chemical synthesis to environmental chemistry (McGregor et al., 2018).
Applications in Aminocarbonylation Reactions
Takács et al. (2014) explored the use of piperidines with ester functionality, like methyl pipecolinate, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the utility of such compounds in synthesizing carboxamides and ketocarboxamides, which are valuable in various chemical industries. The study highlights the chemoselectivity and efficiency of these reactions, pointing to the broader applicability of this compound in synthetic chemistry (Takács et al., 2014).
NMR Spectroscopy and Molecular Conformation
Research by Dega-Szafran et al. (2006) utilizing NMR spectroscopy provided detailed insights into the conformations of various 4-hydroxy-1-methylpiperidine betaine derivatives. This study, through spectroscopic analysis, contributed to a deeper understanding of the molecular structure and behavior of compounds structurally related to this compound. It emphasizes the role of NMR in elucidating the conformational dynamics and chemical environment of such molecules (Dega-Szafran et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYALUPYHIFSA-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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